molecular formula C7H11NO B2558374 Bicyclo[2.1.1]hexane-1-carboxamide CAS No. 89775-15-5

Bicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B2558374
CAS No.: 89775-15-5
M. Wt: 125.171
InChI Key: PPKKDAMYZDDHQE-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1-carboxamide: is a compound belonging to the class of bicyclic compounds, characterized by its unique and rigid structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for aromatic compounds, offering enhanced pharmacokinetic properties and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing bicyclo[2.1.1]hexane derivatives involves the photochemical [2+2] cycloaddition of alkenes.

    Lewis Acid-Catalyzed Cycloaddition: Another approach involves the use of Lewis acid catalysts to facilitate the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.

Industrial Production Methods: Industrial production of bicyclo[2.1.1]hexane-1-carboxamide typically involves scalable photochemical processes and the use of robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors for photochemical reactions is also explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.1.1]hexane-1-carboxamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced bicyclic amides.

    Substitution: Substituted bicyclo[2.1.1]hexane derivatives.

Mechanism of Action

The mechanism by which bicyclo[2.1.1]hexane-1-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. Its rigid structure allows for precise binding to target proteins, enhancing the specificity and efficacy of drug molecules. The compound can modulate enzyme activity by fitting into active sites and altering their conformation, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.1.1]hexane-1-carboxamide stands out due to its specific ring size and the spatial arrangement of its substituents, which provide unique interactions with biological targets. Its ability to replace ortho-disubstituted benzenes while retaining biological activity makes it particularly valuable in drug design .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKKDAMYZDDHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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